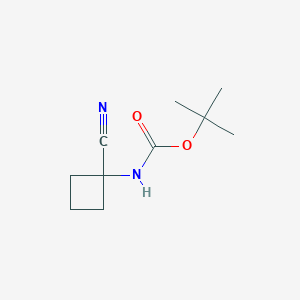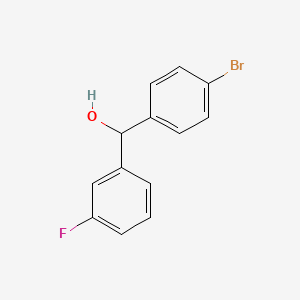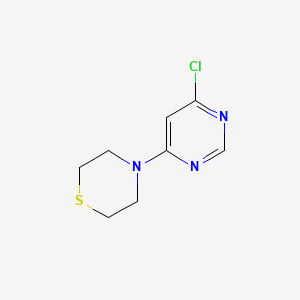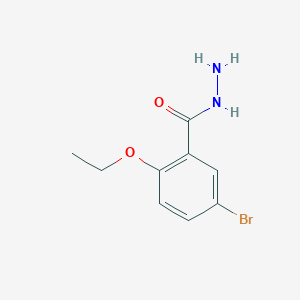![molecular formula C10H10BrN3O B1522525 6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine CAS No. 1250609-87-0](/img/structure/B1522525.png)
6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine
Übersicht
Beschreibung
6-Bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula C10H10BrN3O and a molecular weight of 268.11 g/mol[_{{{CITATION{{{_1{1250609-87-0 | 6-Bromo-2-(oxolan-2-yl)-4h-imidazo... | ChemScene llc
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: [_{{{CITATION{{{_1{1250609-87-0 | 6-Bromo-2-(oxolan-2-yl)-4h-imidazo... | ChemScene llc. Common synthetic routes include:
Condensation Reactions: Involving the reaction of appropriate precursors such as 2-aminopyridine derivatives with carboxylic acids or their derivatives to form the imidazo[4,5-b]pyridine core.
Substitution Reactions: Introduction of the oxolan-2-yl group through nucleophilic substitution reactions.
Bromination: Bromination at the 6-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl or aryl halides.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce various substituents onto the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acetic acid (AcOH)
Reduction: LiAlH4, H2, palladium on carbon (Pd/C)
Substitution: NBS, bromine (Br2), sodium hydride (NaH)
Coupling: Palladium catalysts, boronic acids, base (e.g., potassium carbonate, K2CO3)
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives with different functional groups
Coupling Products: Coupled products with new carbon-carbon or carbon-heteroatom bonds
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism by which 6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:
6-Chloro-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine
6-Iodo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine
2-(Oxolan-2-yl)-4H-imidazo[4,5-b]pyridine
These compounds share the imidazo[4,5-b]pyridine core but differ in the halogen substituent at the 6-position. The presence of different halogens can influence the reactivity, biological activity, and physical properties of the compounds.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
6-bromo-2-(oxolan-2-yl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-6-4-7-9(12-5-6)14-10(13-7)8-2-1-3-15-8/h4-5,8H,1-3H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQJHJLODREZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


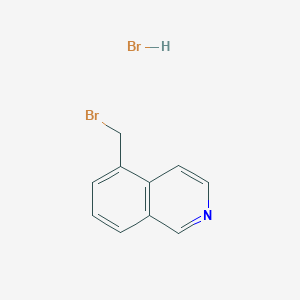
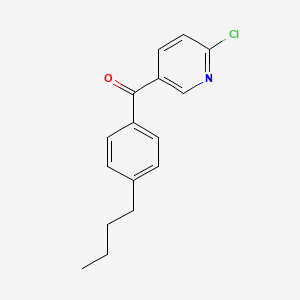

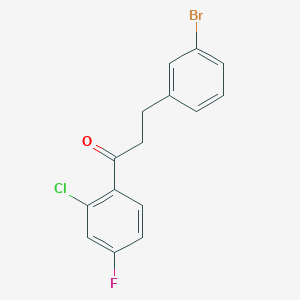

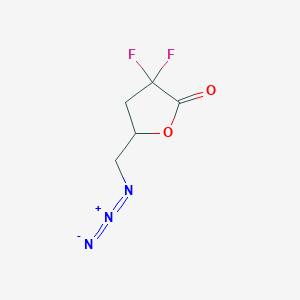
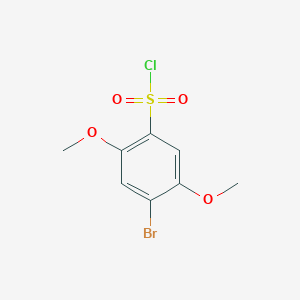
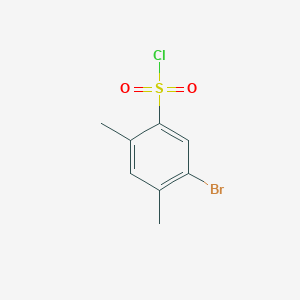
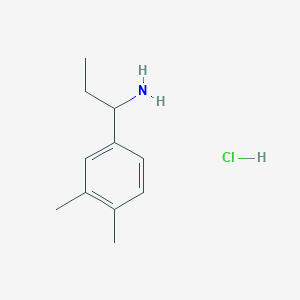
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)
